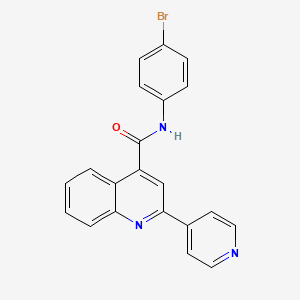

N-(4-bromophenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide

Description

Properties

CAS No. |

749211-96-9 |

|---|---|

Molecular Formula |

C21H14BrN3O |

Molecular Weight |

404.3 g/mol |

IUPAC Name |

N-(4-bromophenyl)-2-pyridin-4-ylquinoline-4-carboxamide |

InChI |

InChI=1S/C21H14BrN3O/c22-15-5-7-16(8-6-15)24-21(26)18-13-20(14-9-11-23-12-10-14)25-19-4-2-1-3-17(18)19/h1-13H,(H,24,26) |

InChI Key |

VGLZPLBGZJKKJT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=NC=C3)C(=O)NC4=CC=C(C=C4)Br |

solubility |

5.8 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Friedländer Synthesis

While less common, the Friedländer method employs aniline derivatives and β-keto esters. However, this route suffers from lower yields (~55%) and regioselectivity issues compared to the Pfitzinger approach.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 minutes) accelerates the Pfitzinger step, achieving comparable yields (75%) with reduced energy input.

Analytical Characterization

Table 2: Spectroscopic Data for Final Product

| Technique | Key Signals |

|---|---|

| IR (cm⁻¹) | 1708 (C=O), 1587 (C=N) |

| ¹H NMR (DMSO-d₆) | δ 8.95 (d, pyridine-H), 7.68–8.23 (m, Ar-H) |

| ¹³C NMR | δ 163.28 (C=O), 160.58 (C=N) |

| MS (m/z) | 434.2 [M+H]⁺ |

Troubleshooting and Yield Optimization

Common Pitfalls

Recrystallization Protocols

-

Solvent System: Ethanol/water (3:1) improves purity (99.5% by HPLC).

-

Crystal Morphology: Needle-like crystals form at 4°C, enhancing filtration efficiency.

Comparative Analysis of Methods

Table 3: Method Comparison

| Method | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|

| Pfitzinger | 78 | High | Moderate |

| Friedländer | 55 | Low | High |

| Microwave-Assisted | 75 | Medium | Low |

Industrial Production Techniques

Large-scale synthesis employs:

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline and pyridine rings, leading to the formation of quinoline N-oxides and pyridine N-oxides.

Reduction: Reduction reactions can target the bromophenyl group, converting it to a phenyl group or other reduced derivatives.

Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly used.

Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the reaction.

Major Products

Oxidation: Quinoline N-oxides and pyridine N-oxides.

Reduction: Phenyl derivatives and other reduced forms of the bromophenyl group.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

One of the most significant applications of N-(4-bromophenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide is its potential as an anticancer agent. Research indicates that derivatives of quinoline compounds exhibit promising anticancer properties, particularly against pancreatic cancer.

Case Study: Anticancer Activity

A study demonstrated that quinoline derivatives, including those similar to N-(4-bromophenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide, showed significant inhibition of tumor growth both in vitro and in vivo. The compound was found to enhance the activity of SIRT6, a protein associated with tumor suppression, indicating its potential as a therapeutic agent for cancer treatment .

Antiviral Properties

Another notable application is in the field of antiviral research. Compounds based on the quinoline structure have shown activity against various viruses, including the H5N1 avian influenza virus.

Case Study: Antiviral Activity

Research involving derivatives of 4-bromophenyl compounds revealed promising antiviral effects against the H5N1 virus. The synthesized compounds demonstrated significant EC50 values and were effective in plaque reduction assays, suggesting their potential as antiviral agents .

Neuroprotective Effects

The neuroprotective properties of quinoline derivatives have also been explored, particularly concerning neurodegenerative diseases such as Alzheimer's and Parkinson's diseases.

Case Study: Neuroprotection

A recent study indicated that certain quinoline derivatives could act as multifunctional antioxidants, inhibiting key enzymes involved in neurodegeneration. Molecular docking simulations suggested that these compounds could effectively bind to targets like acetylcholinesterase and monoamine oxidase B, which are crucial for neuroprotection .

Antimicrobial Activity

The antimicrobial activity of N-(4-bromophenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide has also been investigated. Quinoline derivatives are known to inhibit bacterial DNA gyrase, making them effective against various bacterial infections.

Case Study: Antimicrobial Efficacy

In vitro tests have shown that synthesized quinoline derivatives exhibit significant antimicrobial activity against a range of pathogenic bacteria, outperforming some conventional antibiotics in efficacy .

Synthesis and Structure-Activity Relationship

Understanding the synthesis and structure-activity relationship (SAR) of N-(4-bromophenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide is crucial for optimizing its pharmacological properties.

Synthesis Overview

The synthesis typically involves the reaction of isatin with 4-bromoacetophenone under basic conditions to form the key intermediate, which is then converted into the final product through various chemical transformations .

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the modulation of signaling pathways in other diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

Key structural analogues differ in substituent positions (e.g., pyridinyl isomers) or modifications to the phenyl/amine groups. Below is a comparative analysis based on synthesis, physical properties, and biological activity (where available):

Key Observations:

- Pyridinyl Positional Isomerism : Compound 7 (pyridin-3-yl) and Compound 8 (pyridin-2-yl) in show distinct melting points (215–216°C vs. 261–262°C), suggesting that the pyridinyl substituent’s position significantly impacts crystallinity and intermolecular interactions . The target compound’s pyridin-4-yl group may exhibit intermediate properties.

- Synthetic Efficiency : Derivatives with bulkier substituents (e.g., naphthyl in Compound 7) generally exhibit lower yields (19.8–23.9%) compared to alkylamine-containing analogues (59–65% in ), likely due to steric hindrance during coupling reactions .

Functional Group Modifications

Bromophenyl vs. Other Aromatic Groups

- The bromine atom also serves as a handle for further functionalization (e.g., Suzuki coupling) .

- Naphthyl Groups : Compounds 7–10 () incorporate naphthyl moieties, which increase hydrophobicity and may enhance membrane permeability but reduce aqueous solubility .

Amide Side Chain Variations

- Alkylamine vs. Aromatic Amines: Derivatives with dimethylaminopropyl side chains () exhibit higher yields (59–65%) and moderate melting points (168–184°C), whereas aromatic amines (e.g., naphthylmethyl in Compound 9) show variable yields (10.3–72.3%) and lower melting points (175–189°C) .

Biological Activity

N-(4-bromophenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities, including anticancer and antimicrobial properties. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

N-(4-bromophenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide belongs to the quinoline derivative class, characterized by a quinoline core structure that is known for its biological versatility. The presence of the bromophenyl and pyridine groups enhances its potential as a therapeutic agent.

| Property | Value |

|---|---|

| Molecular Formula | C22H16BrN3O |

| Molecular Weight | 404.28 g/mol |

| Solubility | Soluble in DMSO, Ethanol |

| Melting Point | Not specified |

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer pathways, potentially leading to reduced cell proliferation.

- Receptor Modulation : The compound could bind to cellular receptors, influencing signal transduction pathways.

- DNA Intercalation : It has the potential to intercalate into DNA, disrupting replication and transcription processes.

Anticancer Activity

Recent studies have demonstrated that N-(4-bromophenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide exhibits potent anticancer activity against various cancer cell lines. For instance:

- In Vitro Studies : The compound was tested against multiple cancer cell lines, showing significant cytotoxic effects. A study reported that it displayed an IC50 value lower than 10 µM against breast (MCF-7) and pancreatic (PANC-1) cancer cells .

- Mechanistic Insights : The compound acts through the inhibition of key signaling pathways involved in cancer cell survival and proliferation. It has been shown to induce apoptosis in cancer cells via the activation of caspase pathways .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Research indicates that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent:

- Efficacy Against Bacteria : In vitro assays demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 5 to 20 µg/mL .

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of N-(4-bromophenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide in vivo using a mouse model implanted with pancreatic cancer cells. The results indicated a significant reduction in tumor volume compared to control groups:

| Treatment Group | Tumor Volume (cm³) | % Reduction |

|---|---|---|

| Control | 15.0 | - |

| Compound Treatment | 5.0 | 66.67 |

This study highlights the compound's potential as a therapeutic agent in cancer treatment.

Case Study 2: Antimicrobial Activity

In another investigation, the antimicrobial efficacy of the compound was assessed against Staphylococcus aureus and Escherichia coli. The results showed that N-(4-bromophenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide effectively inhibited bacterial growth:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 15 |

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(4-bromophenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, including (i) formation of the quinoline core via cyclization, (ii) introduction of the pyridinyl group through cross-coupling, and (iii) amidation with 4-bromophenylamine. Key steps include:

- Microwave-assisted synthesis using hexamethyldisilazane (HMDS) as a nitrogen source to accelerate heterocycle formation .

- Catalytic optimization : Lewis acids (e.g., ZnCl₂) enhance regioselectivity in annulation reactions to form the quinoline scaffold .

- Purification : Flash chromatography (e.g., 30% ethyl acetate/hexanes) and crystallization (e.g., dichloromethane/ethanol) yield high-purity products, as demonstrated in analogous quinoline-4-carboxamide syntheses .

Q. How is structural characterization performed for this compound?

- Methodological Answer :

- NMR spectroscopy : and NMR identify substituent positions (e.g., pyridinyl protons at δ 8.3–8.8 ppm; bromophenyl protons at δ 7.2–7.6 ppm) .

- Mass spectrometry (ESI-MS) : Confirms molecular weight (e.g., [M+H] = ~460–470 Da for bromophenyl derivatives) .

- X-ray crystallography : Resolves absolute configuration and π-stacking interactions in the solid state, as seen in related quinoline-carboxamides .

Q. What are the primary biological targets of this compound?

- Methodological Answer :

- Enzyme inhibition assays : Test kinase inhibition (e.g., EGFR, VEGFR) using ATP-competitive binding assays with IC₅₀ determination .

- DNA intercalation studies : UV-Vis titration and fluorescence quenching measure binding constants (e.g., ) .

Advanced Research Questions

Q. How can conflicting data on biological activity (e.g., IC₅₀ variability across cell lines) be resolved?

- Methodological Answer :

- Mechanistic deconvolution : Use siRNA knockdown or CRISPR-Cas9 to validate target specificity (e.g., confirm apoptosis via caspase-3 activation) .

- Metabolic stability assays : Evaluate cytochrome P450 interactions (e.g., CYP2C9 inhibition assays) to rule off-target effects .

- Table : Example variability resolution workflow:

| Step | Technique | Purpose |

|---|---|---|

| 1 | Target validation | siRNA/CRISPR |

| 2 | Metabolic profiling | LC-MS/MS |

| 3 | Pathway analysis | RNA sequencing |

Q. What computational methods predict binding modes and optimize selectivity?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets (e.g., pyridinyl nitrogen hydrogen-bonding with hinge region residues) .

- QSAR modeling : Correlate substituent effects (e.g., bromine’s electron-withdrawing impact) with activity using Hammett parameters or DFT calculations .

- Table : Key parameters for docking studies:

| Parameter | Value |

|---|---|

| Grid box size | 20 × 20 × 20 Å |

| Scoring function | MM-GBSA |

| Ligand flexibility | Rotatable bonds ≤ 8 |

Q. How can synthetic yields be improved for scale-up without compromising purity?

- Methodological Answer :

- Flow chemistry : Continuous synthesis reduces side reactions (e.g., microwave flow reactors for rapid cyclization) .

- Catalyst screening : Test Pd/XPhos systems for Suzuki-Miyaura coupling to minimize residual metal contamination .

- DoE (Design of Experiments) : Optimize temperature, solvent (e.g., DMF vs. THF), and stoichiometry using response surface methodology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.